[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate
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Overview
Description
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the triazole ring with dichlorophenyl groups, which can be facilitated by various halogenation reactions.
Carbamate Formation: The final step involves the reaction of the triazole derivative with an isocyanate or a carbamoyl chloride to form the carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Various oxidized triazole derivatives.
Reduction Products: Amines derived from the reduction of the carbamate group.
Substitution Products: Compounds with different substituents on the dichlorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical drugs.
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
[3-(3,4-dichlorophenyl)-1,1-dimethylurea]: This compound shares the dichlorophenyl group but differs in the presence of a urea moiety instead of a triazole ring.
[2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one]: This compound has a similar triazole ring but with different substituents.
Uniqueness: The unique combination of a triazole ring, dichlorophenyl group, and carbamate moiety in [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate imparts distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-11-2-4-12(5-3-11)20-17(24)25-10-13-9-23(22-21-13)14-6-7-15(18)16(19)8-14/h2-9H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGXFPLTDMEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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